

# Trilobine chemical structure and stereochemistry

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## Compound of Interest

Compound Name: Trilobine

Cat. No.: B1218842

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Trilobine**

## Introduction

**Trilobine** is a naturally occurring bisbenzylisoquinoline alkaloid found in plants of the Menispermaceae family, such as *Cocculus hirsutus*.<sup>[1][2][3]</sup> This class of compounds is known for its complex molecular architecture and significant biological activities. This guide provides a detailed overview of the chemical structure, stereochemistry, and analytical methodologies pertinent to **Trilobine**, aimed at researchers, scientists, and professionals in drug development.

## Chemical Structure

**Trilobine** is characterized by a rigid, polycyclic framework composed of two isoquinoline units linked by two ether bridges. This "double bridge" structure is a hallmark of this subclass of bisbenzylisoquinoline alkaloids.

### 1.1. Molecular Formula and IUPAC Name

- Molecular Formula: C<sub>35</sub>H<sub>34</sub>N<sub>2</sub>O<sub>5</sub>
- Systematic IUPAC Name: (8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.2<sup>16</sup>.<sup>19</sup>.1<sup>4</sup>.<sup>30</sup>.1<sup>10</sup>.<sup>14</sup>.0<sup>3</sup>.<sup>8</sup>.0<sup>25</sup>.<sup>33</sup>.0<sup>28</sup>.<sup>32</sup>]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene

### 1.2. Chemical Identifiers

Identifier	Value
InChI	InChI=1S/C35H34N2O5/c1-37-13-11-22-17-30-31-19-25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1

| SMILES |

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)OC6=CC=C(C[C@H]7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6

### 1.3. Core Structure Diagram

**Figure 1.** Simplified 2D representation of the **Trilobine** core structure.

## Stereochemistry

The rigid structure of **Trilobine** contains multiple stereocenters, which define its three-dimensional shape and are crucial for its biological activity.

**2.1. Chiral Centers and Absolute Configuration** **Trilobine** possesses two key chiral centers located at the benzylic carbons of the isoquinoline units. The absolute configuration of these centers is determined using the Cahn-Ingold-Prelog (CIP) priority rules.<sup>[4][5][6]</sup>

- Rule 1: Assign priority to the four atoms directly attached to the chiral center based on atomic number. Higher atomic number gets higher priority.<sup>[7]</sup>
- Rule 2: If there is a tie, move to the next atoms along the chains until a point of difference is found.<sup>[5]</sup>
- Rule 3: Orient the molecule so the lowest priority group (usually hydrogen) points away from the viewer.
- Rule 4: Determine the direction of the remaining three groups from highest to lowest priority. A clockwise direction is designated 'R' (Rectus), and a counter-clockwise direction is 'S' (Sinister).<sup>[4][7]</sup>

The IUPAC name designates the stereochemistry of **Trilobine** as (8S, 21S). The precise determination of the absolute configuration for complex molecules like **Trilobine** is definitively achieved through techniques like X-ray crystallography, which provides an unambiguous 3D model of the molecule.<sup>[8][9][10]</sup>

## Quantitative and Spectroscopic Data

Structural elucidation of **Trilobine** relies heavily on spectroscopic techniques. While a complete, published dataset for **Trilobine** is not readily available, the following tables represent typical data expected for a molecule with this scaffold.

**3.1. NMR Spectroscopy** Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.<sup>[11]</sup>

Table 1: Typical <sup>1</sup>H-NMR Chemical Shift Ranges for **Trilobine** Scaffold

Proton Type	Chemical Shift (δ) ppm Range	Multiplicity
Aromatic-H	6.0 - 7.5	s, d, dd
OCH <sub>3</sub>	3.5 - 4.0	s
NCH <sub>3</sub>	2.5 - 3.0	s
Benzylic-H (chiral center)	3.5 - 4.5	m

| Aliphatic-CH<sub>2</sub> (ring) | 2.0 - 3.5 | m |

Table 2: Typical <sup>13</sup>C-NMR Chemical Shift Ranges for **Trilobine** Scaffold

Carbon Type	Chemical Shift ( $\delta$ ) ppm Range
Aromatic C-O	140 - 155
Aromatic C-H / C-C	110 - 135
Benzylic-C (chiral center)	55 - 70
OCH <sub>3</sub>	55 - 60
NCH <sub>3</sub>	40 - 45

| Aliphatic-C (ring) | 25 - 50 |

3.2. Mass Spectrometry Mass spectrometry (MS) provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule, allowing for the determination of its molecular weight and elemental formula.<sup>[12]</sup> High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

Table 3: Mass Spectrometry Data for **Trilobine**

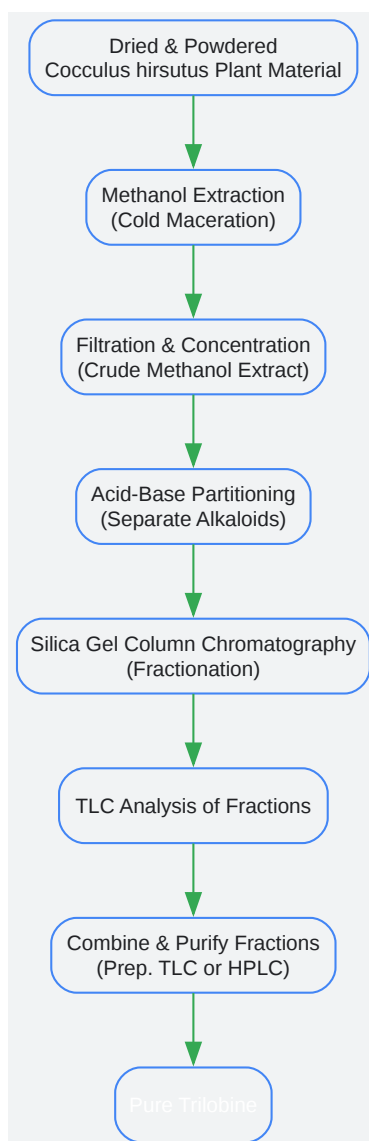
Parameter	Value	Method
Molecular Formula	<b>C<sub>35</sub>H<sub>34</sub>N<sub>2</sub>O<sub>5</sub></b>	-
Exact Mass	562.2468	Calculated
Molecular Weight	562.67	Calculated

| Expected [M+H]<sup>+</sup> | 563.2546 | HRMS (ESI<sup>+</sup>) |

## Experimental Protocols

4.1. Isolation and Purification of **Trilobine** **Trilobine** is typically isolated from the roots or aerial parts of *Cocculus hirsutus*.<sup>[1][2]</sup> The general procedure involves several steps:

- **Extraction:** The dried and powdered plant material is extracted with a solvent like methanol via cold maceration or Soxhlet extraction.<sup>[13]</sup>
- **Acid-Base Partitioning:** The crude methanol extract is subjected to an acid-base wash to separate the alkaloids from neutral compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove non-alkaloidal components. The aqueous layer is then made basic (e.g., with NH<sub>4</sub>OH), deprotonating the alkaloids and causing them to precipitate or be extractable into an immiscible organic solvent like chloroform.
- **Chromatography:** The resulting total alkaloid mixture is then separated into individual components using column chromatography over silica gel.<sup>[13]</sup> A gradient of solvents (e.g., from toluene to chloroform to ethyl acetate and methanol) is used to elute the compounds based on polarity.
- **Purification:** Fractions containing **Trilobine**, as identified by Thin-Layer Chromatography (TLC), are combined and may be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.



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**Figure 2.** General workflow for the isolation of **Trilobine**.

4.2. Structural Elucidation Once pure, the structure of the isolated compound is determined using a combination of spectroscopic methods.

- 1D and 2D NMR Spectroscopy:
  - <sup>1</sup>H-NMR: Identifies the types and number of protons and their neighboring environments through chemical shifts, integration, and coupling patterns.[11][14][15]
  - <sup>13</sup>C-NMR & DEPT: Determines the number and types of carbon atoms (CH<sub>3</sub>, CH<sub>2</sub>, CH, C).[16]
  - 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows <sup>1</sup>H-<sup>1</sup>H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range <sup>1</sup>H-<sup>13</sup>C correlations, allowing for the complete assembly of the molecular structure.

- Mass Spectrometry (MS):
  - LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.<sup>[17][18][19]</sup> The fragmentation can provide clues about the different structural motifs within the molecule.
  - HRMS: Provides a highly accurate mass measurement, which is used to confirm the elemental composition (molecular formula).
- X-ray Crystallography:
  - If a suitable single crystal can be grown, X-ray crystallography provides the definitive 3D structure, including absolute stereochemistry.<sup>[10][20][21]</sup> The process involves diffracting X-rays off the crystal lattice and using the resulting diffraction pattern to calculate the electron density map of the molecule.<sup>[8][9]</sup>

## Biological Activity and Mechanism of Action

**Trilobine** and its derivatives have been investigated for various pharmacological activities. Hemisynthetic derivatives of **Trilobine** have shown potent, fast-acting antimalarial properties against multi-drug resistant strains of *Plasmodium falciparum*.<sup>[22]</sup> Studies suggest that the mechanism of action may involve targeting parasite pathways related to DNA replication and protein translation.<sup>[22]</sup> Additionally, **Trilobine** has been reported to inhibit ADP-induced platelet aggregation and affect the formation of thromboxane A<sub>2</sub>.<sup>[23]</sup> The complex and rigid stereochemistry of **Trilobine** is critical for its specific interactions with biological targets.

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